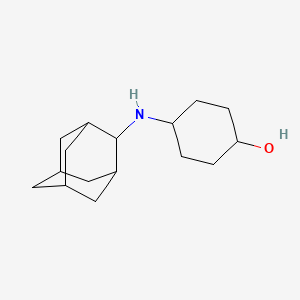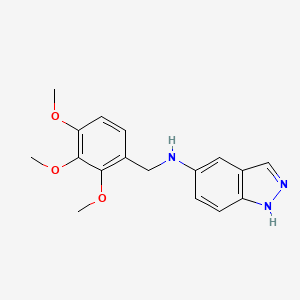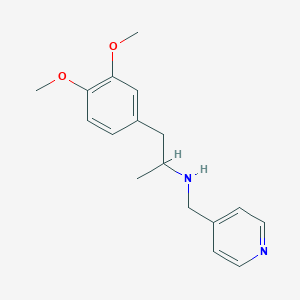
4-(2-adamantylamino)cyclohexanol
Vue d'ensemble
Description
“4-(2-adamantylamino)cyclohexanol” is a compound that contains an adamantyl group, an amino group, and a cyclohexanol group . Cyclohexanol is a cyclic hydrocarbon with a hydroxyl group, making it a secondary alcohol . The adamantyl group is derived from adamantane, a type of diamondoid and one of the most stable organic compounds .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, cyclohexanol can be produced through various processes such as the oxidation of cyclohexane . The adamantyl group could potentially be introduced through reactions involving adamantane .
Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a cyclohexane ring with a hydroxyl group (from cyclohexanol), an adamantyl group, and an amino group attached .
Chemical Reactions Analysis
Cyclohexanol can undergo various reactions, including oxidation to produce cyclohexanone . The presence of the adamantyl group may influence the reactivity of the compound .
Physical And Chemical Properties Analysis
Cyclohexanol, a component of “this compound”, is a viscous liquid with a relatively high melting point (25.93°C) and boiling point (161°C). It is polar due to the presence of a hydroxyl group, making it capable of forming hydrogen bonds .
Mécanisme D'action
Safety and Hazards
Cyclohexanol is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It’s classified under flammable liquids, acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Orientations Futures
Research into the synthesis and applications of cyclohexanol and its derivatives continues to be an active area of study. For instance, there has been progress in processes and catalysts for the dehydrogenation of cyclohexanol to cyclohexanone, a crucial industrial process in the production of caprolactam and adipic acid .
Propriétés
IUPAC Name |
4-(2-adamantylamino)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c18-15-3-1-14(2-4-15)17-16-12-6-10-5-11(8-12)9-13(16)7-10/h10-18H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLDKNBYQVHQQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2C3CC4CC(C3)CC2C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2-ethoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B3852852.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-phenylcyclohexanamine](/img/structure/B3852859.png)
![(2,4-dimethoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B3852867.png)
![3-{[(3S*,4R*)-3-hydroxy-4-(3-methyl-2-thienyl)piperidin-1-yl]carbonyl}-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B3852876.png)

![N-[3-(4-morpholinyl)propyl]cycloheptanamine](/img/structure/B3852886.png)
![(3,4-dimethoxyphenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B3852888.png)


![4-[(1-propyl-4-piperidinyl)amino]cyclohexanol](/img/structure/B3852901.png)